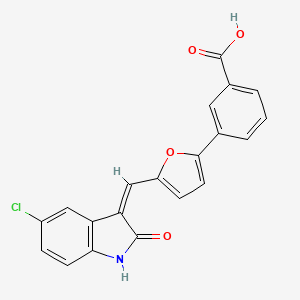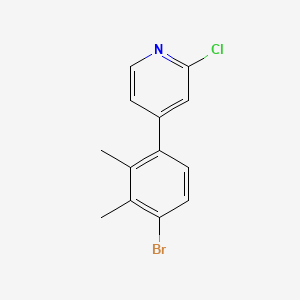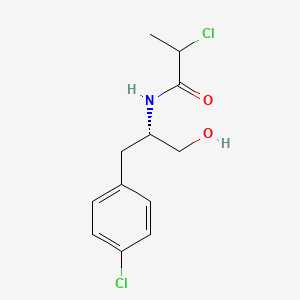
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide is a chemical compound that features a chlorinated amide structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The presence of both chloro and hydroxy functional groups within the molecule makes it a versatile intermediate for further chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with (S)-3-hydroxy-2-chloropropanamide under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by an intramolecular cyclization to form the desired product.
Reaction Conditions:
Reagents: 4-chlorobenzaldehyde, (S)-3-hydroxy-2-chloropropanamide
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux.
Substitution: Sodium azide in dimethylformamide, elevated temperature.
Major Products Formed
Oxidation: Formation of 2-chloro-N-((S)-1-(4-chlorophenyl)-3-oxopropan-2-YL)propanamide.
Reduction: Formation of 2-chloro-N-((S)-1-(4-chlorophenyl)-3-aminopropan-2-YL)propanamide.
Substitution: Formation of 2-azido-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The presence of the hydroxy and chloro groups allows for hydrogen bonding and hydrophobic interactions, respectively, which are crucial for binding to the target site.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(4-chlorophenyl)propanamide
- 2-Chloro-N-((S)-1-(4-chlorophenyl)-3-aminopropan-2-YL)propanamide
- 2-Azido-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide
Uniqueness
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide is unique due to the presence of both chloro and hydroxy functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C12H15Cl2NO2 |
|---|---|
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
2-chloro-N-[(2S)-1-(4-chlorophenyl)-3-hydroxypropan-2-yl]propanamide |
InChI |
InChI=1S/C12H15Cl2NO2/c1-8(13)12(17)15-11(7-16)6-9-2-4-10(14)5-3-9/h2-5,8,11,16H,6-7H2,1H3,(H,15,17)/t8?,11-/m0/s1 |
Clave InChI |
SAJKLTUJSCIVPD-LYNSQETBSA-N |
SMILES isomérico |
CC(C(=O)N[C@@H](CC1=CC=C(C=C1)Cl)CO)Cl |
SMILES canónico |
CC(C(=O)NC(CC1=CC=C(C=C1)Cl)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)
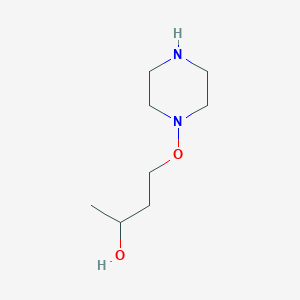
![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
![tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14025510.png)
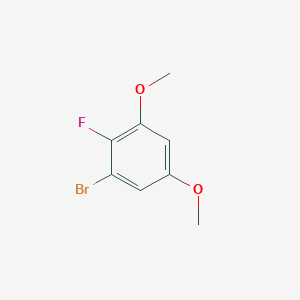

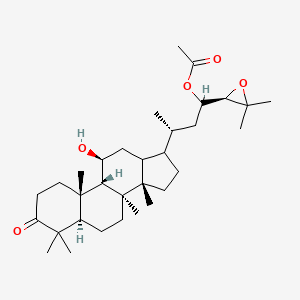
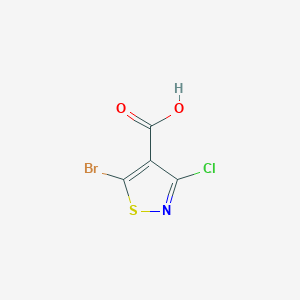
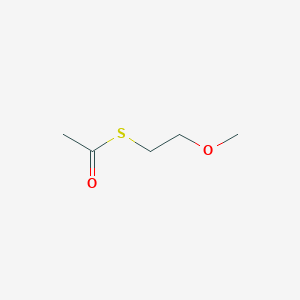
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)

![2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14025537.png)
